Phenyl 5-chlorothiophene-2-carboxylate
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Overview
Description
Phenyl 5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C11H7ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 5-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-chlorothiophene-2-carboxylic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium on carbon)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran)
Major Products Formed
Substitution: Various substituted thiophene derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Scientific Research Applications
Phenyl 5-chlorothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl 5-chlorothiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, leading to modulation of biological activity .
Comparison with Similar Compounds
Phenyl 5-chlorothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
5-Chlorothiophene-2-carboxylic acid: Similar structure but lacks the phenyl ester group, leading to different reactivity and applications.
Methyl 5-chlorothiophene-2-carboxylate: Contains a methyl ester instead of a phenyl ester, which affects its physical properties and reactivity.
Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring can lead to compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C11H7ClO2S |
---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
phenyl 5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C11H7ClO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
WQEWOLCQSYBXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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